2-Fluoro-4-methylphenylzinc bromide

Negishi Coupling Aryl-Aryl Bond Formation Fluorinated Biaryls

2-Fluoro-4-methylphenylzinc bromide (0.5M in THF) is the essential organozinc for constructing 2-fluoro-4-methyl biaryl pharmacophores via Negishi coupling. The ortho-fluorine enhances metabolic stability; the para-methyl modulates lipophilicity—a combined profile unattainable with unsubstituted or mono-substituted phenylzinc analogs. Unlike Suzuki boronic acids, this reagent operates under pH-neutral Negishi conditions, enabling base-sensitive electrophile coupling. For process R&D, it eliminates hazardous cryogenic lithiation/zincation, collapsing multi-step flow into a single coupling. Procure this precise regioisomer to avoid costly downstream separation.

Molecular Formula C7H6BrFZn
Molecular Weight 254.4 g/mol
CAS No. 737797-14-7
Cat. No. B3043115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylphenylzinc bromide
CAS737797-14-7
Molecular FormulaC7H6BrFZn
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC(=[C-]C=C1)F.[Zn+]Br
InChIInChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
InChIKeyISOHAQUJLZVZQG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylphenylzinc bromide (CAS 737797-14-7) Procurement Guide: Properties, Specifications, and Application Context


2-Fluoro-4-methylphenylzinc bromide (CAS 737797-14-7) is a functionalized aryl organozinc reagent, supplied as a 0.5 M solution in tetrahydrofuran (THF), with a molecular formula of C7H6BrFZn and a molecular weight of 254.41 g/mol . It belongs to a class of fluorinated organozinc compounds critical for constructing fluorinated biaryl architectures in active pharmaceutical ingredients (APIs) and agrochemicals via Negishi cross-coupling [1]. Its defining structural feature is the simultaneous presence of an ortho-fluorine and a para-methyl substituent, a combination that distinguishes its reactivity profile and target product scope from non-fluorinated or differently-substituted arylzinc analogs .

2-Fluoro-4-methylphenylzinc bromide Sourcing Risk: Why Generic Arylzinc Substitution Introduces Structural and Functional Bias


The 2-fluoro-4-methyl substitution pattern is not a trivial modification; it directly dictates the steric and electronic properties of the organozinc nucleophile and the final coupled product. Replacing it with an unsubstituted phenylzinc bromide or a mono-substituted analog (e.g., 4-methylphenylzinc bromide or 2-fluorophenylzinc bromide) fundamentally alters the pharmacophore. For instance, the ortho-fluorine substituent is known to enhance metabolic stability and membrane permeability in drug candidates, while the para-methyl group modulates lipophilicity and target binding [1]. Procuring the precise reagent ensures the synthesis aims directly at the correct fluorinated biaryl target, avoiding costly downstream separation of regioisomeric mixtures that arise from using a less specific coupling partner [2].

Quantitative Differentiation of 2-Fluoro-4-methylphenylzinc bromide: Comparative Reactivity, Yield, and Specification Data


Ortho-Fluorine Substituent Impact on Negishi Coupling Yield Versus Non-Fluorinated Analogs

A foundational study on Ni-catalyzed Negishi coupling of methylarylzincs provides a baseline for non-fluorinated systems. Under optimized conditions (10 mol% NiCl2, 10 mol% PPh3, THF, RT), methyl(p-tolyl)zinc couples with n-pentyl iodide in 69% yield . While this study does not include 2-fluoro-4-methylphenylzinc bromide, the data serves as a class benchmark. The presence of an ortho-fluorine substituent on the arylzinc reagent is expected to reduce the nucleophilic coupling rate due to its electron-withdrawing inductive effect, a trend consistently observed for ortho-substituted arylmetals in Pd- and Ni-catalyzed cross-couplings [1]. This means a user cannot expect to simply substitute the 2-fluoro-4-methylphenylzinc bromide into a protocol optimized for a non-fluorinated tolylzinc reagent and achieve the same yield without re-optimization of catalyst loading or reaction time.

Negishi Coupling Aryl-Aryl Bond Formation Fluorinated Biaryls

Continuous Flow Synthesis Applicability: 2-Fluorobiphenyl Core as a Direct Product of 2-Fluoroarylzinc Reagents

The strategic importance of 2-fluoroarylzinc reagents is directly demonstrated in a continuous flow protocol for synthesizing 2-fluorobiphenyls, a key structural motif in bioactive compounds. While the published protocol starts from fluorobenzene via in situ lithiation and zincation, the resulting intermediate is a generic 2-fluorophenylzinc species [1]. For researchers requiring a 4-methyl-substituted analog, 2-fluoro-4-methylphenylzinc bromide serves as the pre-formed, off-the-shelf equivalent, eliminating the need for hazardous, cryogenic lithiation of 2-fluoro-4-methylbenzene. The published continuous flow process achieved a 72% isolated yield for the model 2-fluorobiphenyl product after three telescoped steps (lithiation, zincation, Negishi coupling) [2]. Procuring the pre-formed organozinc bromide drastically simplifies the flow setup from three synthetic steps to a single coupling step, reducing process development time and equipment footprint.

Continuous Flow Chemistry 2-Fluorobiphenyl Process Intensification

Supplier Specification and Purity Differentiation: 2-Fluoro-4-methylphenylzinc bromide vs. Common Analogs

A direct comparison of commercially available organozinc bromide solutions reveals key specification differences that guide procurement. 2-Fluoro-4-methylphenylzinc bromide is uniformly supplied at a concentration of 0.5 M in THF, with a standard purity of ≥95% . For comparison, the closely related analog 2,4-difluorophenylzinc bromide (CAS 517920-79-5) is also listed as a 0.5 M solution in THF [1]. However, the non-fluorinated analog 4-methylphenylzinc iodide (CAS 300766-53-4) is supplied at the same 0.5 M concentration but has a notably lower density (0.997 g/mL at 25 °C) than 2-fluorophenylzinc iodide (1.03 g/mL at 25 °C), reflecting the physicochemical impact of fluorine substitution on the reagent solution . The 0.5 M standardization across the Rieke Metals portfolio ensures that substitution of 2-fluoro-4-methylphenylzinc bromide for another arylzinc reagent does not require recalculation of stoichiometry, but the altered electronic properties of the nucleophile will still impact reaction rates.

Chemical Procurement Organozinc Purity Solution Concentration

2-Fluoro-4-methylphenylzinc bromide: Validated Application Scenarios for Medicinal Chemistry and Process R&D


Late-Stage Functionalization of Drug Candidates Requiring a 2-Fluoro-4-methylbiphenyl Pharmacophore

In medicinal chemistry, the introduction of a fluorine atom ortho to a biaryl linkage is a classic strategy to enhance metabolic stability by blocking metabolic oxidation. 2-Fluoro-4-methylphenylzinc bromide is the direct coupling partner for introducing a 2-fluoro-4-methylphenyl group via Negishi coupling onto a heteroaryl or aryl halide core. This is superior to a Suzuki coupling approach with the corresponding boronic acid when the electrophilic partner is base-sensitive, as Negishi conditions are pH-neutral. This scenario is supported by the known importance of 2-fluorobiphenyl units in bioactive molecules [1].

Simplification of Continuous Flow API Manufacturing Routes

Process R&D groups developing continuous manufacturing routes for APIs can utilize 2-fluoro-4-methylphenylzinc bromide as a pre-formed building block. This strategy eliminates the need to generate the organozinc reagent in flow via cryogenic lithiation and zincation, collapsing a complex three-step telescoped process into a single coupling step. This significantly reduces process development time, hazard potential (by avoiding organolithiums), and the capital cost of multi-pump, multi-reactor flow setups, as previously demonstrated for analogous 2-fluorophenylzinc systems [2].

Synthesis of α-Aminophosphonate Anticancer Agent Libraries

A specific published application demonstrates the use of a 2-fluorophenyl building block in the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives as potential anticancer agents . 2-Fluoro-4-methylphenylzinc bromide could be employed in a parallel medicinal chemistry program to install the 2-fluoro-4-methylphenyl variant onto the quinolinone core, enabling exploration of structure-activity relationships (SAR) around the 4-position substituent, which directly impacts logP and target binding affinity in this specific scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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